molecular formula C18H21BrN4O B2750129 2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396812-84-2

2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2750129
CAS No.: 1396812-84-2
M. Wt: 389.297
InChI Key: DXHJCNSKAALEQY-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrimidinyl group, and a piperidinyl group

Preparation Methods

The synthesis of 2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the para position.

    Pyrimidine Ring Formation: The next step involves the construction of the pyrimidine ring through a series of condensation reactions.

    Piperidine Introduction: The piperidine moiety is introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the bromophenyl intermediate with the pyrimidine-piperidine intermediate under appropriate reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(4-iodophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide: Similar structure but with an iodine atom instead of bromine.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c1-13-6-8-23(9-7-13)17-11-16(20-12-21-17)22-18(24)10-14-2-4-15(19)5-3-14/h2-5,11-13H,6-10H2,1H3,(H,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHJCNSKAALEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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